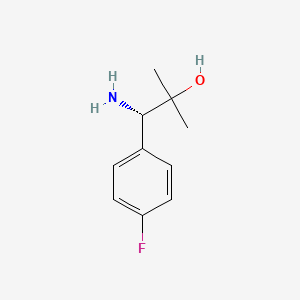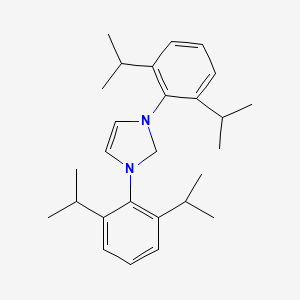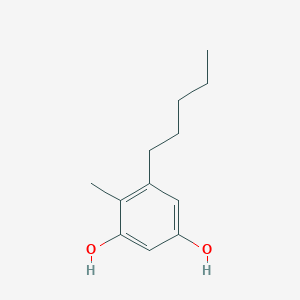
4-Methyl-5-pentylbenzene-1,3-diol
Overview
Description
4-Methyl-5-pentylbenzene-1,3-diol is a resorcinol derivative with the molecular formula C12H18O2. This compound is known for its role as a signaling molecule in the development of the model organism Dictyostelium discoideum . It is synthesized by the polyketide synthase SteelyA and plays a crucial role in regulating chemotactic cell aggregation and spore maturation .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-5-pentylbenzene-1,3-diol (MPBD) is the cAMP signaling pathway in the model organism Dictyostelium discoideum . This pathway plays a crucial role in the organism’s development, particularly in chemotactic cell aggregation and spore maturation .
Mode of Action
MPBD interacts with its targets by regulating the expression of genes in the cAMP signaling pathway . This regulation varies depending on the stage of development. During early development, MPBD controls chemotactic cell aggregation. During late development, it induces spore maturation .
Biochemical Pathways
The affected biochemical pathway is the cAMP signaling pathway . In the early stage of development, the MPBD-less stlA null mutant displays delayed cell aggregation and abnormally small aggregation territories due to reduced expressions of cAMP signaling genes involved in cell aggregation .
Pharmacokinetics
Result of Action
The molecular and cellular effects of MPBD’s action are evident in the developmental changes it induces in D. discoideum. MPBD rescues the defects of both cell aggregation and spore maturation in the stlA null mutant .
Biochemical Analysis
Biochemical Properties
During early development, MPBD controls chemotactic cell aggregation by regulating the expression of genes in the cAMP signaling pathway . During culmination at late development, it induces spore maturation .
Cellular Effects
In Dictyostelium discoideum, MPBD has been observed to control chemotactic cell aggregation and induce spore maturation via different mechanisms . It regulates the expression of genes in the cAMP signaling pathway, thereby controlling chemotactic cell aggregation .
Molecular Mechanism
The molecular mechanism of action of MPBD involves the regulation of gene expression in the cAMP signaling pathway . This regulation controls chemotactic cell aggregation during the early development of Dictyostelium discoideum .
Temporal Effects in Laboratory Settings
The effects of MPBD change over time in laboratory settings. During early development, it controls chemotactic cell aggregation, but during late development, it induces spore maturation .
Metabolic Pathways
MPBD is synthesized by SteelyA, a polyketide synthase in Dictyostelium discoideum
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-5-pentylbenzene-1,3-diol is synthesized by the polyketide synthase SteelyA in Dictyostelium discoideum . The enzyme catalyzes the formation of this compound through a series of condensation reactions involving acyl-thioester units . The specific reaction conditions for the synthesis include the expression of the SteelyA gene and the presence of necessary cofactors and substrates.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. Its production is primarily limited to laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
4-Methyl-5-pentylbenzene-1,3-diol has several scientific research applications:
Comparison with Similar Compounds
Olivetol (5-pentyl-1,3-benzenediol): Similar in structure but lacks the methyl group at position 4.
Resorcinol (1,3-benzenediol): Lacks both the methyl and pentyl groups.
Uniqueness: 4-Methyl-5-pentylbenzene-1,3-diol is unique due to its specific functional groups, which are essential for its role in regulating cell aggregation and spore maturation in Dictyostelium discoideum . Its ability to act as a signaling molecule and its potential antineoplastic properties further distinguish it from other similar compounds .
Properties
IUPAC Name |
4-methyl-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)8-12(14)9(10)2/h7-8,13-14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXFFBBWEJOYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of 4-Methyl-5-pentylbenzene-1,3-diol (MPBD) in Dictyostelium discoideum?
A1: MPBD plays a crucial role in the development of the social amoeba Dictyostelium discoideum. It has been identified as a key regulator of two distinct processes:
- Spore Maturation: MPBD induces the maturation of spores during the culmination stage of D. discoideum development. [, , ] In the absence of MPBD, cells within the fruiting body fail to form proper spores, resulting in aberrant, glassy sori. []
- Chemotactic Cell Aggregation: MPBD is also involved in regulating chemotaxis towards cAMP, a crucial signaling molecule for aggregation in D. discoideum. [, ] Mutants lacking MPBD exhibit delayed aggregation and form smaller aggregation territories due to impaired cAMP signaling. []
Q2: How does MPBD influence cAMP signaling in Dictyostelium discoideum?
A2: MPBD appears to regulate cAMP signaling through multiple mechanisms:
- ACA Activity: Research suggests that MPBD is required for the full activation of Adenylyl Cyclase A (ACA), the enzyme responsible for cAMP production in D. discoideum. [] Mutants lacking MPBD exhibit lower cAMP accumulation during aggregation, indicating reduced ACA activity. []
- cAMP Signaling Gene Expression: The expression of genes involved in cAMP signaling pathways is also affected by MPBD. [] Mutants lacking MPBD show lower expression levels of these genes during aggregation. []
Q3: Which enzyme is responsible for the biosynthesis of MPBD in Dictyostelium discoideum?
A: MPBD is synthesized by the polyketide synthase enzyme SteelyA (StlA). [, ] This enzyme is a hybrid type, combining features of both type I and type III polyketide synthases. [] Inactivation of the stlA gene in D. discoideum results in the loss of MPBD production and the associated developmental defects. []
Q4: Is the function of StlA and MPBD conserved in other Dictyostelid species?
A: While StlA appears to be conserved throughout major groups of Dictyostelia, its function may vary between species. [] For instance, in Polysphondylium violaceum, another social amoeba, StlA is involved in cell aggregation but not in spore maturation. [] This suggests that the role of StlA and MPBD in regulating developmental processes has diverged during Dictyostelid evolution.
Q5: How can the structure of MPBD be modified, and what are the potential implications of such modifications?
A: Research suggests that the resorcinol ring of MPBD can be modified by enzymes like O-methyltransferase (OMT12) in D. discoideum. [] Such modifications could potentially lead to the creation of MPBD variants with altered biological activity and specificity. [] This could represent a mechanism for fine-tuning developmental processes in D. discoideum.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



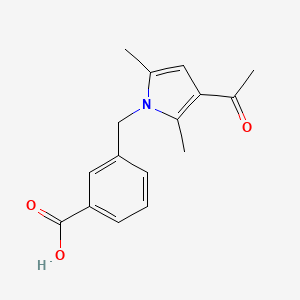
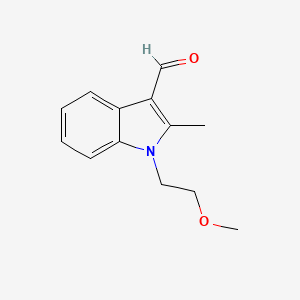

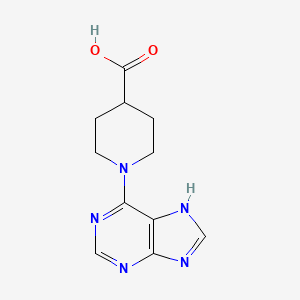

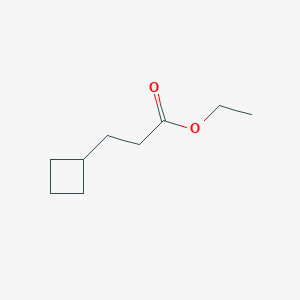
![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)
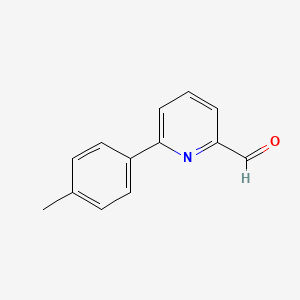
![N-Benzyl-1-[6-(2,4-difluorophenyl)-2-pyridyl]methanamine](/img/structure/B3164097.png)
